N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide group at position 5. The carboxamide nitrogen is linked to a 1,3-benzodioxol-5-yl moiety, a methylenedioxy-substituted aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzodioxolyl group may improve solubility and binding interactions via π-stacking or hydrogen bonding .
Properties
Molecular Formula |
C16H9F3N2O3S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H9F3N2O3S/c17-16(18,19)15-21-10-3-1-8(5-13(10)25-15)14(22)20-9-2-4-11-12(6-9)24-7-23-11/h1-6H,7H2,(H,20,22) |
InChI Key |
WLWUSAKYIKEUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Formation of Benzothiazole Ring: The benzothiazole ring is formed through the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: Finally, the benzodioxole and benzothiazole rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzothiazoles and benzodioxoles.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s benzothiazole core distinguishes it from analogues with benzothiophene (e.g., N-(1,3-benzodioxol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, CAS 444937-59-1) or pyrimidine scaffolds (e.g., N-(1,3-benzodioxol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, CAS 505056-40-6) .
Functional Group Analysis
- Trifluoromethyl vs. The trifluoromethyl group’s strong electron-withdrawing nature enhances resistance to oxidative metabolism compared to halogens or methoxy groups .
- Carboxamide vs. Acetamide Linkers : The carboxamide group in the target compound differs from acetamide-linked analogues (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Carboxamides often exhibit stronger hydrogen-bonding capacity, which may improve target affinity .
Pharmacophoric Moieties
The 1,3-benzodioxol-5-yl group in the target compound is a notable pharmacophore, replacing simpler aryl groups (e.g., phenyl or thienyl in –7). This moiety’s methylenedioxy bridge enhances solubility and may facilitate interactions with hydrophobic enzyme pockets .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound and derivatives likely prolongs half-life compared to halogenated or methoxy-substituted analogues .
- Solubility and Binding : The benzodioxolyl group in the target compound and CAS 444937-59-1 may enhance solubility and target affinity relative to phenyl or thienyl substituents .
- Structural Flexibility : Acetamide-linked compounds () offer modularity for optimizing steric and electronic effects, whereas carboxamides (target compound, ) provide rigid, directional hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
